molecular formula C21H17BrN2O6 B3529609 [2-Bromo-4-[(1,3-dimethyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]phenyl] 3-methoxybenzoate

[2-Bromo-4-[(1,3-dimethyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]phenyl] 3-methoxybenzoate

Cat. No.: B3529609
M. Wt: 473.3 g/mol
InChI Key: DFZQBPKNGNWAKB-UHFFFAOYSA-N
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Description

[2-Bromo-4-[(1,3-dimethyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]phenyl] 3-methoxybenzoate is a complex organic compound with potential applications in various fields of chemistry, biology, and industry. This compound features a brominated aromatic ring, a diazinanone moiety, and a methoxybenzoate group, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-Bromo-4-[(1,3-dimethyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]phenyl] 3-methoxybenzoate typically involves multi-step organic reactions. One common method includes the bromination of a suitable aromatic precursor, followed by the introduction of the diazinanone moiety through a series of condensation reactions. The final step involves esterification with 3-methoxybenzoic acid under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the bromine atom, potentially replacing it with hydrogen or other substituents.

    Substitution: The bromine atom in the aromatic ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of dehalogenated products.

    Substitution: Formation of substituted aromatic compounds with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis and material science.

Biology

In biological research, the compound’s derivatives may exhibit bioactive properties, such as antimicrobial or anticancer activities. Researchers explore these properties to develop new therapeutic agents.

Medicine

Potential medicinal applications include the development of drugs targeting specific enzymes or receptors. The compound’s structure allows for the design of molecules with high specificity and potency.

Industry

In the industrial sector, the compound can be used in the production of specialty chemicals, polymers, and advanced materials. Its unique properties make it suitable for applications requiring high-performance materials.

Mechanism of Action

The mechanism of action of [2-Bromo-4-[(1,3-dimethyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]phenyl] 3-methoxybenzoate involves its interaction with specific molecular targets. The bromine atom and the diazinanone moiety play crucial roles in binding to enzymes or receptors, modulating their activity. The methoxybenzoate group may enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-1,3-dimethylbenzene
  • 2-Bromo-4-methoxybenzoic acid
  • 1,3-Dimethyl-2,4,6-trioxo-1,3-diazinane

Uniqueness

Compared to similar compounds, [2-Bromo-4-[(1,3-dimethyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]phenyl] 3-methoxybenzoate stands out due to its combination of functional groups

Properties

IUPAC Name

[2-bromo-4-[(1,3-dimethyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]phenyl] 3-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17BrN2O6/c1-23-18(25)15(19(26)24(2)21(23)28)9-12-7-8-17(16(22)10-12)30-20(27)13-5-4-6-14(11-13)29-3/h4-11H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFZQBPKNGNWAKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CC2=CC(=C(C=C2)OC(=O)C3=CC(=CC=C3)OC)Br)C(=O)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17BrN2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[2-Bromo-4-[(1,3-dimethyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]phenyl] 3-methoxybenzoate
Reactant of Route 2
Reactant of Route 2
[2-Bromo-4-[(1,3-dimethyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]phenyl] 3-methoxybenzoate
Reactant of Route 3
Reactant of Route 3
[2-Bromo-4-[(1,3-dimethyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]phenyl] 3-methoxybenzoate
Reactant of Route 4
[2-Bromo-4-[(1,3-dimethyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]phenyl] 3-methoxybenzoate
Reactant of Route 5
Reactant of Route 5
[2-Bromo-4-[(1,3-dimethyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]phenyl] 3-methoxybenzoate
Reactant of Route 6
Reactant of Route 6
[2-Bromo-4-[(1,3-dimethyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]phenyl] 3-methoxybenzoate

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